2-Butene, 1-methoxy-, (2E)-
CAS No.: 10034-14-7
Cat. No.: VC21229443
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10034-14-7 |
---|---|
Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | 1-methoxybut-2-ene |
Standard InChI | InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |
Standard InChI Key | LQBZMLRJLRSDNW-UHFFFAOYSA-N |
Isomeric SMILES | C/C=C/COC |
SMILES | CC=CCOC |
Canonical SMILES | CC=CCOC |
Introduction
Identification and Structural Characteristics
2-Butene, 1-methoxy-, (2E)- is an unsaturated ether with the molecular formula C₅H₁₀O. The compound features a butene chain with a methoxy group (-OCH₃) attached at the first carbon position. The "(2E)-" designation in the name indicates that the double bond is between the second and third carbon atoms of the butene chain, with an E (trans) configuration according to the Cahn-Ingold-Prelog priority rules .
Physical Properties and Identification Data
The physical and chemical identification data for 2-Butene, 1-methoxy-, (2E)- are summarized in the following table:
Property | Value |
---|---|
CAS Registry Number | 10034-14-7 |
Molecular Formula | C₅H₁₀O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | (E)-1-methoxybut-2-ene |
Synonyms | Methylcrotyl ether, 2-Butene, 1-methoxy-, (E)- |
InChI | InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ |
InChIKey | LQBZMLRJLRSDNW-ONEGZZNKSA-N |
SMILES | C/C=C/COC |
The compound has a distinct chemical structure characterized by the trans configuration of its double bond, which influences its physical properties and chemical reactivity .
Structural Isomerism
2-Butene, 1-methoxy-, (2E)- has several structural isomers, including:
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2-Methoxy-1-butene (CAS: 25022-43-9) - differing in the position of the double bond
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(Z)-1-methoxybut-2-ene - the cis isomer of the title compound
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1-Methoxybut-2-ene (CAS: 18408-99-6) - the non-stereospecific version
The specific E (trans) configuration of the double bond in 2-Butene, 1-methoxy-, (2E)- distinguishes it from its isomers and contributes to its unique chemical behavior and reactivity patterns.
Synthesis and Preparation Methods
Several methods are available for the synthesis of 2-Butene, 1-methoxy-, (2E)-, each with distinct advantages depending on the desired scale and purity requirements.
Catalytic Approaches
One synthesis route involves the reaction of cis-2-butene with methanol in the presence of appropriate catalysts. This method requires control of reaction conditions to favor the formation of the E isomer. The catalysts typically employed include transition metal complexes or acid catalysts that facilitate the addition of methanol to the double bond followed by elimination to form the desired product .
Chemical Reactivity and Reactions
2-Butene, 1-methoxy-, (2E)- exhibits reactivity patterns characteristic of both alkenes and ethers, making it a versatile reagent in organic synthesis.
Addition Reactions
Like other alkenes, 2-Butene, 1-methoxy-, (2E)- readily undergoes addition reactions at the double bond. These include:
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Halogenation: Addition of bromine or chlorine to form dihalides
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Hydrohalogenation: Addition of hydrogen halides (HCl, HBr, HI)
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Hydration: Addition of water under acidic conditions
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Hydrogenation: Addition of hydrogen in the presence of catalysts like platinum or palladium
Applications in Organic Synthesis
2-Butene, 1-methoxy-, (2E)- serves as a valuable reagent in organic synthesis for preparing more complex molecules.
As a Building Block
The compound functions as a building block for the synthesis of more complex organic molecules, particularly those containing unsaturated ether moieties. Its defined stereochemistry makes it valuable for stereoselective syntheses. The double bond can be functionalized in various ways, while the methoxy group provides additional synthetic options .
In Cycloaddition Reactions
As mentioned previously, 2-Butene, 1-methoxy-, (2E)- can participate in [2+2] photocycloaddition reactions. This property is utilized in the synthesis of cyclobutane derivatives, which are important structural motifs in many natural products and pharmaceuticals. The E configuration of the double bond influences the stereochemistry of the resulting cyclobutane products .
In Carbonylation Chemistry
The compound has applications in carbonylation chemistry for the production of unsaturated esters. This process is particularly relevant for industrial applications and can be catalyzed by rhodium complexes in combination with iodide promoters .
Recent Research and Future Directions
Research involving 2-Butene, 1-methoxy-, (2E)- and similar compounds continues to evolve, with several interesting directions emerging.
Catalytic Applications
Recent advances in catalysis may provide new routes for utilizing 2-Butene, 1-methoxy-, (2E)- in organic synthesis. The development of more efficient and selective catalysts for carbonylation, cycloaddition, and other reactions involving this compound represents an active area of research .
Green Chemistry Approaches
Environmentally friendly approaches to the synthesis and utilization of 2-Butene, 1-methoxy-, (2E)- are being explored, including:
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